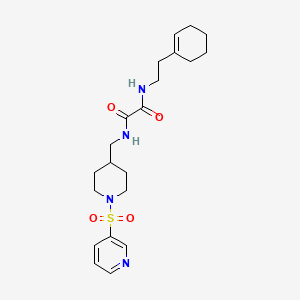

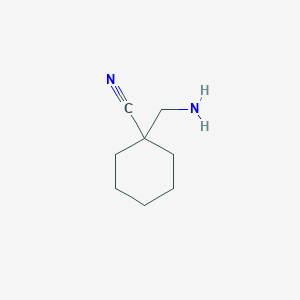

![molecular formula C23H26N2OS B2438627 3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole CAS No. 878053-63-5](/img/structure/B2438627.png)

3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are an important part of many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by the introduction of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the various substituents. These include a thioether group attached to a methylbenzyl group, and a 2-oxo-2-piperidin-1-ylethyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thioether group might be susceptible to oxidation, while the 2-oxo-2-piperidin-1-ylethyl group could potentially undergo various nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo-2-piperidin-1-ylethyl group could enhance its solubility in polar solvents .Scientific Research Applications

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Indole derivatives are known for their ability to inhibit the growth of various bacteria and fungi. The presence of the indole ring and the piperidine moiety in this compound enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .

Antioxidant Properties

Indole derivatives, including this compound, have been studied for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases. The compound’s structure allows it to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Research has indicated that indole derivatives can exhibit significant anti-inflammatory effects. This compound can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases like arthritis .

Anticancer Activity

The compound has shown promise in anticancer research. Indole derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The specific structure of this compound allows it to interact with DNA and proteins within cancer cells, disrupting their function and leading to cell death .

Neuroprotective Effects

Indole derivatives are being explored for their neuroprotective properties. This compound can potentially protect neurons from damage caused by oxidative stress and inflammation. It may also enhance the survival of neurons by modulating signaling pathways involved in cell survival and apoptosis .

Antiviral Activity

The compound has potential antiviral applications. Indole derivatives have been found to inhibit the replication of various viruses by interfering with viral enzymes and proteins. This compound’s unique structure may allow it to bind to viral components, preventing the virus from replicating and spreading .

Future Directions

properties

IUPAC Name |

2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c1-18-9-3-4-10-19(18)17-27-22-15-25(21-12-6-5-11-20(21)22)16-23(26)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBNWNMHTFIUIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

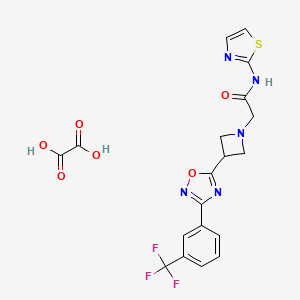

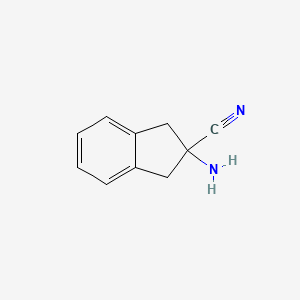

![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)

![(3E)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2438553.png)

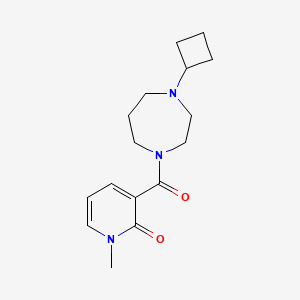

![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)

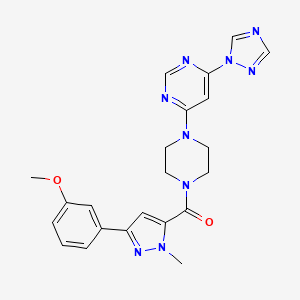

![N-(2-(6-((2-methoxybenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2438565.png)

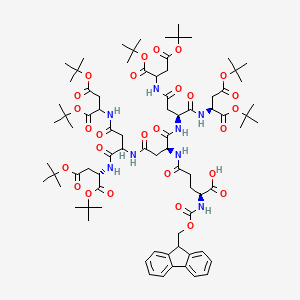

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2438567.png)